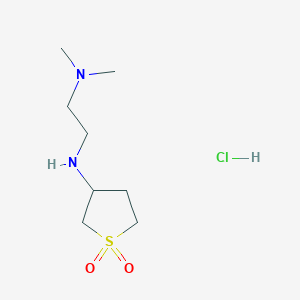
Gnetol
Descripción general
Descripción
Gnetol is a phenolic compound isolated from the root of Gnetum montanum . It potently inhibits COX-1 (IC50 of 0.78 μM) and HDAC . Gnetol is a potent tyrosinase inhibitor with an IC50 of 4.5 μM for murine tyrosinase and suppresses melanin biosynthesis . It has antioxidant, antiproliferative, anticancer, and hepatoprotective activity .
Synthesis Analysis
The metabolism of Gnetol is studied in vitro by human and rat hepatic enzymes . Four of the five hemisynthesized compounds were identified and quantified . Human enzymes glucuronidated preferably at the C-2′ position, whereas rat enzymes do so at the C-3 position .Molecular Structure Analysis
A physicochemical and computational study revealed that cyclodextrins complex Gnetol in a 1:1 stoichiometry . The affinity was better for 2-hydroxypropyl-β-cyclodextrin . Temperature and pH affected the encapsulation constants .Chemical Reactions Analysis
Cyclodextrins complex Gnetol in a 1:1 stoichiometry . The encapsulation constants were affected by temperature and pH .Physical And Chemical Properties Analysis
Spectrophotometric and spectrofluorimetric characterization of Gnetol is published for the first time . Its water solubility was determined and improved almost threefold after its molecular encapsulation in cyclodextrins .Aplicaciones Científicas De Investigación
Glycosylation Enhancement
Gnetol: has been studied for its potential in glycosylation , which is the process of adding sugar moieties to other organic molecules. This can enhance the water-solubility, physicochemical stability, intestinal absorption, and biological half-life of compounds . Cultured plant cells have been used to glycosylate Gnetol, producing new compounds like Gnetol 2′-β-glucoside .
Tyrosinase Inhibition
Gnetol exhibits a strong inhibitory effect on tyrosinase activity , which is crucial in melanin biosynthesis. It has been found to be more potent than kojic acid, a standard inhibitor, suggesting its potential use in treating hyperpigmentation disorders .
Food Industry Applications
Gnetol’s bioactivity and potential health benefits are being researched for their applications in food preservation and as a functional food ingredient .
Mecanismo De Acción
Target of Action
Gnetol, a naturally occurring compound found in the genus Gnetum , primarily targets tyrosinase , a key enzyme involved in melanogenesis . It also inhibits COX-1 and HDAC , and competitively inhibits butyrylcholinesterase .
Mode of Action
Gnetol interacts with its targets by inhibiting their activity. It has a strong inhibitory effect on murine tyrosinase activity, being stronger than kojic acid, a standard inhibitor for murine tyrosinase activity . It also suppresses melanin biosynthesis in murine B16 melanoma cells .
Biochemical Pathways
Gnetol affects the melanogenesis pathway by inhibiting tyrosinase, the enzyme responsible for the first step of melanin synthesis . By inhibiting tyrosinase, gnetol suppresses the conversion of tyrosine to dopaquinone, thereby reducing melanin production .
Pharmacokinetics
Gnetol, like other stilbenes, has low water solubility , which may limit its bioavailability and potential applications.
Result of Action
The inhibition of tyrosinase by Gnetol leads to a significant suppression of melanin biosynthesis . This results in a potential depigmenting effect, which could be beneficial in the treatment of conditions such as hyperpigmentation. Additionally, Gnetol has been found to have antioxidant, antiproliferative, anticancer, and hepatoprotective activity .
Action Environment
The action, efficacy, and stability of Gnetol can be influenced by various environmental factors. For instance, the pH and temperature can affect the encapsulation constants of Gnetol . Furthermore, its low water solubility might limit its potential applications in functional foods . Its solubility can be improved through molecular encapsulation in cyclodextrins , which could enhance its stability and potential uses.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULNTWGBBNZSC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gnetol | |
CAS RN |
86361-55-9 | |
| Record name | Gnetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



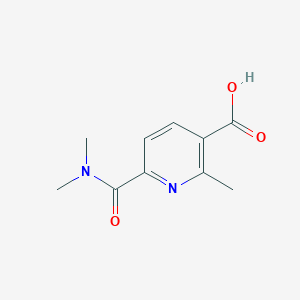

![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
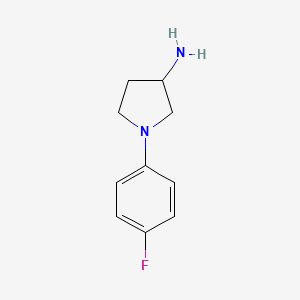
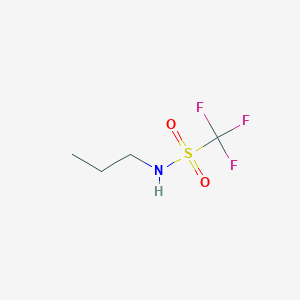



![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)
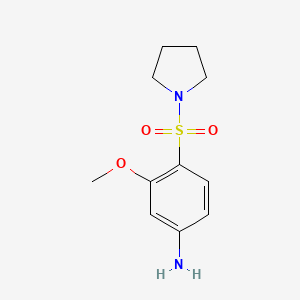
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)

